Hyaluronidase

Description

Structure

3D Structure of Parent

Properties

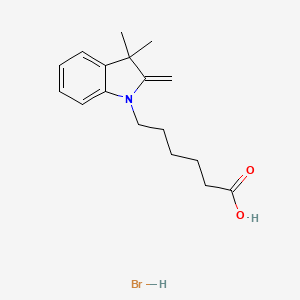

IUPAC Name |

6-(3,3-dimethyl-2-methylideneindol-1-yl)hexanoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2.BrH/c1-13-17(2,3)14-9-6-7-10-15(14)18(13)12-8-4-5-11-16(19)20;/h6-7,9-10H,1,4-5,8,11-12H2,2-3H3,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMKEDBUSSWSFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C2=CC=CC=C21)CCCCCC(=O)O)C.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White cake; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Hyaluronidase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9001-54-1, 37326-33-3 |

Source

|

| Record name | Hyaluronidase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hyaluronidase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hyaluronoglucosaminidase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hyaluronidase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzyme Classification and Phylogenetics of Hyaluronidases

Hierarchical Classification Systems for Hyaluronidases

The classification of hyaluronidases is primarily based on their catalytic mechanism and the specific glycosidic bond they cleave within the hyaluronan polymer. oup.comnih.gov This leads to three main internationally recognized enzyme commission (EC) numbers.

Often referred to as testicular-type hyaluronidases, enzymes under EC 3.2.1.35 are endo-β-N-acetyl-D-hexosaminidases. nih.govcreative-enzymes.com They are found in mammalian spermatozoa and lysosomes, as well as in the venoms of various snakes and insects. oup.comcreative-enzymes.com These enzymes function by hydrolyzing the β-1,4 glycosidic bond between N-acetyl-D-glucosamine (GlcNAc) and D-glucuronic acid (GlcUA) residues in hyaluronan. nih.govglycoforum.gr.jp The primary end-product of this degradation is a tetrasaccharide. oup.comnih.gov In addition to hyaluronan, these enzymes can also degrade chondroitin (B13769445) sulfates. nih.govglycoforum.gr.jp Mammalian-type hyaluronidases exhibit both hydrolytic and transglycosidase activities. glycoforum.gr.jpd-nb.info

The second group, classified under EC 3.2.1.36, consists of endo-β-D-glucuronidases. nih.gov These enzymes are characteristically found in annelids, such as leeches, and certain hookworms. oup.comnih.govekb.eg Unlike the mammalian type, these hyaluronidases hydrolyze the β-1,3 glycosidic bond between GlcUA and GlcNAc residues. nih.govnih.gov This process also yields tetrasaccharides as the main degradation product. oup.comd-nb.info

Bacterial hyaluronidases, classified as hyaluronate lyases (EC 4.2.2.1), operate through a distinct mechanism. oup.comekb.eg These enzymes, produced by various bacteria like Streptococcus and Staphylococcus species, are endo-N-acetylhexosaminidases that cleave the β-1,4 linkage via a β-elimination reaction, rather than hydrolysis. oup.comglycoforum.gr.jpekb.eg This eliminase activity results in the formation of unsaturated disaccharides at the non-reducing end of the cleaved molecule. oup.comfrontiersin.org This unique product contains a double bond between carbons 4 and 5 of the uronic acid residue. nih.gov

| Classification | EC Number | Enzyme Type | Primary Source | Catalytic Mechanism | Cleaved Bond | Major End Product |

|---|---|---|---|---|---|---|

| Mammalian-Type | 3.2.1.35 | Endo-β-N-acetylhexosaminidase | Mammalian tissues, venoms | Hydrolysis | β-1,4 | Tetrasaccharides |

| Leech/Hookworm | 3.2.1.36 | Endo-β-D-glucuronidase | Leeches, hookworms | Hydrolysis | β-1,3 | Tetrasaccharides |

| Microbial Lyase | 4.2.2.1 | Endo-N-acetylhexosaminidase (Lyase) | Bacteria | β-Elimination | β-1,4 | Unsaturated Disaccharides |

Beyond the EC classification, hyaluronidases are also categorized based on their optimal pH for activity. nih.gov

Acid-Active Hyaluronidases : These enzymes demonstrate maximum activity at an acidic pH, typically between 3.0 and 4.0. nih.govnih.govjosorge.com This group includes the major plasma hyaluronidase (B3051955), HYAL1, which functions within the acidic environment of lysosomes. nih.govwikipedia.org

Neutral-Active Hyaluronidases : This category includes enzymes that function optimally in a pH range of 5.0 to 8.0. nih.govjosorge.com A prominent example is PH-20/SPAM1, which is active at neutral pH. josorge.com Hyaluronidases found in bee and snake venoms also fall into this category. nih.govscielo.br The PH-20 enzyme is noted for having a bimodal pH activity curve, enabling it to function in both neutral and acidic conditions. glycoforum.gr.jp

Human Hyaluronidase Isoforms: Genomics and Distribution

The human genome contains six genes that are homologous to hyaluronidases. researchgate.netresearchgate.net These genes are organized into two clusters located on different chromosomes, a configuration that suggests an evolutionary history involving ancient gene duplication. researchgate.netnih.gov

Chromosome 3p21.3 Cluster : This locus contains the genes for HYAL1, HYAL2, and HYAL3. wikipedia.orgresearchgate.netnih.gov

Chromosome 7q31.3 Cluster : This locus houses the genes for HYAL4, HYAL5 (more commonly known as SPAM1 or PH-20), and a pseudogene, HYALP1. wikipedia.orgresearchgate.netnih.gov

Each human hyaluronidase isoform has distinct characteristics regarding its expression, location, and function.

HYAL1 : This is the primary hyaluronidase found in human plasma and is also present in lysosomes. wikipedia.orgresearchgate.netatlasgeneticsoncology.org It is an acid-active enzyme that degrades hyaluronan into small oligosaccharides, mainly tetrasaccharides. wikipedia.orgatlasgeneticsoncology.org HYAL1 is highly expressed in major organs such as the liver, kidney, and spleen. researchgate.netatlasgeneticsoncology.org Along with HYAL2, it plays a crucial role in the catabolism of hyaluronan in somatic tissues. researchgate.net

HYAL2 : HYAL2 is a glycosylphosphatidylinositol (GPI)-anchored enzyme found on the cell surface. wikipedia.orgresearchgate.net It is responsible for the initial breakdown of high-molecular-weight hyaluronan into intermediate-sized fragments of approximately 20 kDa. wikipedia.orgnih.gov These fragments are then internalized for further degradation by HYAL1 in the lysosomes. wikipedia.orgresearchgate.net HYAL2 is widely expressed in most tissues. wikipedia.orgacs.org

HYAL3 : Found in the testis and bone marrow, the precise function of HYAL3 remains largely unknown. ekb.egnih.gov While its gene is located in the chromosome 3 cluster with HYAL1 and HYAL2, its ability to degrade hyaluronan is considered questionable, and it has not been shown to possess significant hyaluronidase activity in vitro. wikipedia.orgpnas.orgmdpi.com

HYAL4 : Located on chromosome 7, HYAL4 is not a true hyaluronidase. genenames.org Research has identified it as a chondroitin sulfate (B86663) hydrolase that does not act on hyaluronan. mdpi.comoup.com

HYAL5 (PH-20/SPAM1) : This well-characterized hyaluronidase is a GPI-anchored protein located on the sperm surface and is essential for fertilization. wikipedia.orgacs.orgmdpi.com It degrades the hyaluronan-rich cumulus matrix surrounding the oocyte, allowing the sperm to penetrate. nih.govacs.org PH-20 is notable for being active at a neutral pH, which is necessary for its function in the female reproductive tract, but it also possesses an acid-active domain. glycoforum.gr.jpijifm.com

HYALP1 : This is a pseudogene in humans, meaning it is transcribed but contains mutations that prevent the translation into a functional protein. wikipedia.orgnih.govoup.com Interestingly, the mouse ortholog of HYALP1 does not have these mutations and may encode an active enzyme. researchgate.netnih.gov

| Gene Name | Chromosomal Location | Key Characteristics & Function | Primary Distribution |

|---|---|---|---|

| HYAL1 | 3p21.3 | Acid-active lysosomal enzyme; degrades HA to tetrasaccharides. Major plasma hyaluronidase. | Liver, kidney, spleen, heart, plasma, urine. researchgate.netatlasgeneticsoncology.org |

| HYAL2 | 3p21.3 | GPI-anchored cell surface enzyme; cleaves high MW HA to ~20 kDa fragments. | Widely expressed in most tissues. wikipedia.orgacs.org |

| HYAL3 | 3p21.3 | Function largely unknown; questionable hyaluronidase activity. | Testis, bone marrow. ekb.egnih.govwikipedia.org |

| HYAL4 | 7q31.3 | Identified as a chondroitin sulfate hydrolase; does not degrade hyaluronan. | Skeletal muscle, placenta. mdpi.comoup.com |

| HYAL5 (PH-20/SPAM1) | 7q31.3 | GPI-anchored sperm enzyme essential for fertilization; active at neutral pH. | Sperm surface, testis. wikipedia.orgnih.gov |

| HYALP1 | 7q31.3 | Expressed pseudogene in humans; not translated into a functional protein. | Transcribed in various tissues. wikipedia.orgresearchgate.net |

Chromosomal Loci and Gene Clustering (e.g., 3p21.3 and 7q31.3)

In the human genome, six hyaluronidase-like genes have been identified, which are organized into two distinct clusters on different chromosomes. glycoforum.gr.jpnih.gov Three of these genes, HYAL1, HYAL2, and HYAL3, are tightly clustered on chromosome 3p21.3. glycoforum.gr.jpacs.orgglycoforum.gr.jpmdpi.com The other three, HYAL4, SPAM1 (also known as PH-20), and a pseudogene HYALP1 (also known as HYAL6), are located in a similar cluster on chromosome 7q31.3. nih.govglycoforum.gr.jpmdpi.comresearchgate.net

This genomic arrangement suggests a complex evolutionary history involving ancient gene duplication events. glycoforum.gr.jpglycoforum.gr.jp It is hypothesized that an initial duplication created a triplet of genes, which was then duplicated as a whole block. glycoforum.gr.jp The genes within the chromosome 3 cluster share similar exon and intron structures, a feature not conserved in the chromosome 7 cluster. glycoforum.gr.jp

Table 1: Human Hyaluronidase Gene Clusters

| Chromosomal Locus | Genes |

| 3p21.3 | HYAL1, HYAL2, HYAL3 |

| 7q31.3 | HYAL4, SPAM1 (PH-20), HYALP1 |

Comparative Enzymology Across Diverse Biological Sources

Hyaluronidases are found across a wide range of biological sources, each with distinct biochemical properties.

Mammalian Sources (e.g., Testicular, Serum)

Mammalian hyaluronidases are crucial for the turnover of hyaluronan in tissues. glycoforum.gr.jp

Testicular Hyaluronidase: Bovine testicular hyaluronidase is a glycoprotein (B1211001) with an optimal pH range of 4.5-6.0. worthington-biochem.com It hydrolyzes the endo-N-acetylhexosaminic bonds of hyaluronic acid and chondroitin sulfates A and C, primarily yielding tetrasaccharide residues. worthington-biochem.comworthington-biochem.com The enzyme contains mannose and glucosamine. worthington-biochem.comworthington-biochem.com Studies on hyaluronidases from bovine, horse, and antelope testes have shown optimal activity at acidic pH (around 4.0) and also in the alkaline range (pH 8-9). mongoliajol.info The Michaelis constant (Km) values for bovine, horse, and antelope testicular hyaluronidases have been determined to be 0.23 mg/ml, 0.83 mg/ml, and 0.48 mg/ml, respectively. mongoliajol.info The sperm-specific hyaluronidase, PH-20, is essential for fertilization, enabling sperm to penetrate the hyaluronan-rich cumulus mass surrounding the ovum. glycoforum.gr.jpglycoforum.gr.jp

Serum Hyaluronidase (Hyal-1): Hyal-1 is the primary hyaluronidase found in mammalian plasma and is also present in high levels in organs like the liver, kidney, and spleen. nih.gov It is an acid-active enzyme with a molecular weight of approximately 57 kDa, which includes post-translational glycosylation. glycoforum.gr.jp Hyal-1 degrades high molecular weight hyaluronan into small oligosaccharides, primarily tetrasaccharides. nih.gov It works in concert with Hyal-2, which first breaks down large hyaluronan polymers into intermediate-sized fragments. glycoforum.gr.jpnih.gov

Microbial Sources (e.g., Streptococcus, Pseudomonas aeruginosa)

Many microorganisms produce hyaluronidases, which often act as virulence factors. oup.com

Streptococcus: Hyaluronidases from species like Streptococcus pyogenes are well-characterized. plos.org These enzymes are hyaluronate lyases that degrade hyaluronic acid via a β-elimination reaction. nih.govnih.gov Phylogenetic analysis shows a relationship between the hyaluronidases of different streptococcal species. oup.com

Pseudomonas aeruginosa: While detailed characterization is less common in the provided results, Gram-negative bacteria like Pseudomonas are known to produce hyaluronidases. oup.com However, these are typically periplasmic and less likely to be involved in pathogenesis compared to the secreted enzymes of Gram-positive bacteria. oup.com

Venom Sources (e.g., Snake, Bee, Stonefish)

Hyaluronidases are common components of various animal venoms, where they act as "spreading factors," facilitating the diffusion of other toxins. sciencebeingjournal.comresearchgate.netscielo.br

Snake Venom: Hyaluronidase in snake venom breaks down the extracellular matrix, reducing tissue viscosity and allowing other venom components to penetrate deeper into the tissues. sciencebeingjournal.comwikipedia.org The enzyme hydrolyzes the internal glycosidic bonds of hyaluronic acid. sciencebeingjournal.com For example, the venom of Naja naja contains hyaluronidase isoforms of approximately 70.4 kDa and 52 kDa, which produce tetrasaccharides as the final degradation product of hyaluronic acid. josorge.com

Bee Venom: Bee venom hyaluronidase is a glycoprotein with a molecular weight of 35-53 kDa. entomoljournal.com It is homologous to the PH-20 protein found on mammalian sperm. nih.govnih.gov The enzyme from the Egyptian honey bee Apis mellifera lamarckii has a native molecular weight of 37 kDa and an optimal pH of 5.4. researchgate.net Its structure has been determined by crystallography, revealing a groove that serves as the substrate-binding site. researchgate.net

Stonefish Venom: The venom of the stonefish (Synanceia species) also contains hyaluronidase activity. scielo.br The hyaluronidase from Synanceia verrucosa has a molecular weight of 59 kDa and is optimally active at pH 6.6 and 37°C. nih.gov It has been shown to enhance the capillary permeability-increasing effect of other toxins in the venom. nih.gov The purified hyaluronidase (SFHYA1) from S. horrida venom is a 62 kDa glycoprotein with a pI of 9.2. mdpi.comencyclopedia.pub

Table 2: Comparative Properties of Hyaluronidases from Different Sources

| Source | Type/Example | Molecular Weight (kDa) | Optimal pH | Key Characteristics |

| Mammalian | Bovine Testicular | ~55-61 worthington-biochem.com | 4.5 - 6.0 worthington-biochem.com | Glycoprotein, hydrolyzes hyaluronic acid and chondroitin sulfates A & C. worthington-biochem.comworthington-biochem.com |

| Human Serum (Hyal-1) | ~57 glycoforum.gr.jp | Acidic acs.org | Degrades hyaluronan to small oligosaccharides. nih.gov | |

| Microbial | Streptococcus pyogenes | - | - | Hyaluronate lyase (β-elimination reaction). nih.govnih.gov |

| Venom | Snake (Naja naja) | 52 & 70.4 josorge.com | - | Acts as a spreading factor, produces tetrasaccharides. sciencebeingjournal.comjosorge.com |

| Bee (Apis mellifera) | ~37 researchgate.net | 5.4 researchgate.net | Homologous to mammalian PH-20, glycoprotein. nih.govresearchgate.net | |

| Stonefish (S. verrucosa) | 59 nih.gov | 6.6 nih.gov | Enhances the activity of other venom toxins. nih.gov |

Evolutionary Trajectories and Speciation of Hyaluronidase Genes

The evolution of the hyaluronidase gene family is closely linked to the emergence of its substrate, hyaluronan, and its structural relative, chondroitin sulfate.

Evolutionary Relationship with Chondroitinases

It is hypothesized that hyaluronan evolved relatively late as a way to evade immune recognition, with the more ancient chondroitin being a possible precursor. nih.govnih.gov The structural difference between the two is minimal, involving the epimerization of a hydroxyl group. nih.gov Evidence suggests that an ancient chondroitinase enzyme was likely "commandeered" to catalyze the cleavage of the newly evolved hyaluronan. nih.govnih.gov

This is supported by the fact that the genome of Caenorhabditis elegans contains a single hyaluronidase-like sequence that functions as a chondroitinase. nih.govnih.gov Furthermore, one of the human hyaluronidase-like genes, HYAL4, codes for an enzyme with exclusively chondroitinase activity. glycoforum.gr.jpnih.gov This suggests that HYAL4 may be the most closely related to the ancestral gene. researchgate.net The evolution from a single chondroitinase in C. elegans to the six hyaluronidase-like genes in humans can be traced through key evolutionary points, with duplications occurring to accommodate the catabolism of the newly emerged hyaluronan. nih.govresearchgate.net Many vertebrate hyaluronidases, such as HYAL1 and PH-20, still retain the ability to cleave chondroitin sulfate, which may be a reflection of their evolutionary origin. glycoforum.gr.jpmdpi.com

Gene Duplication and Pseudogenization Events

The evolution of the hyaluronidase gene family in mammals is a clear example of expansion through gene duplication events. In the human genome, there are six hyaluronidase-like genes organized into two distinct clusters. nih.gov This genomic arrangement points to a multi-step evolutionary history, likely beginning with two ancient gene duplication events that formed a primordial three-gene cluster. nih.govoup.com This was followed by a more recent en masse block duplication, which resulted in the current pattern of two triplets of genes located on different chromosomes. nih.govnih.govglycoforum.gr.jp These duplication events are believed to have occurred before the emergence of modern mammals, as the divergence between the paralogous genes within humans is greater than the divergence between orthologous genes in humans and mice. nih.govglycoforum.gr.jp

The two gene clusters in humans are located on chromosome 3p21.3, which contains HYAL1, HYAL2, and HYAL3, and on chromosome 7q31.3, which houses HYAL4, SPAM1 (also known as PH-20), and an expressed pseudogene, HYALP1 (also known as HYAL6P). nih.govmdpi.comresearchgate.net

Table 1: Human Hyaluronidase Gene Clusters

| Gene | Chromosomal Location | Status |

|---|---|---|

| HYAL1 | 3p21.3 | Functional |

| HYAL2 | 3p21.3 | Functional |

| HYAL3 | 3p21.3 | Functional |

| HYAL4 | 7q31.3 | Functional |

| SPAM1 (PH-20) | 7q31.3 | Functional |

The presence of HYALP1 as a pseudogene in the human genome is a significant indicator of ongoing evolutionary processes. glycoforum.gr.jp A pseudogene is a nonfunctional sequence of genomic DNA that is homologous to a functional gene. In the case of human HYALP1, it is transcribed into RNA but is not translated into a protein due to mutations. nih.govglycoforum.gr.jpfrontiersin.org Interestingly, the orthologous gene in mice is functional and may encode an active enzyme, suggesting that the pseudogenization event occurred in the primate lineage after the split from rodents. nih.govresearchgate.netfrontiersin.org

Further evidence of lineage-specific evolution comes from the identification of additional hyaluronidase genes in other mammals. For instance, rodents possess a seventh hyaluronidase gene, Hyal5, which is located in the chromosome 7-equivalent cluster and is not found in primates. mdpi.comfrontiersin.org This suggests a more recent gene duplication event occurred specifically within the rodent lineage. frontiersin.org The evolution of this multigene family is therefore characterized by a series of duplications, creating new gene copies that can either be retained, acquire new functions, or become non-functional through pseudogenization.

Adaptive Evolution and Environmental Pressures (e.g., subterranean lifestyle)

The evolution of hyaluronidase genes has been shaped by specific environmental pressures, with a notable example being the adaptation of various mammal species to a subterranean lifestyle. nih.gov Several unrelated subterranean species, including the naked mole-rat and the blind mole-rat, have convergently evolved to accumulate high levels of high-molecular-mass hyaluronic acid (HMM-HA) in their tissues. nih.govresearchgate.netroyalsocietypublishing.org This biochemical trait is believed to confer adaptive advantages for living underground, such as increasing skin elasticity for navigating narrow tunnels and protecting against oxidative stress in hypoxic environments. researchgate.netresearchgate.net

This accumulation of HMM-HA is achieved through a combination of regulatory and genetic changes affecting both hyaluronan synthases and hyaluronidases. nih.gov Research indicates that these species exhibit differential expression of hyaluronidase genes. For example, blind mole-rat cells show significantly lower expression of HYAL2 mRNA compared to mouse cells, which contributes to the reduced degradation and subsequent accumulation of HMM-HA. nih.gov

Beyond changes in gene expression, the coding sequences of hyaluronidase genes themselves show evidence of adaptive evolution. Comparative genomic studies have identified unique, positively selected, or convergent mutations in the hyaluronidase genes of subterranean animals. nih.govresearchgate.net These mutations likely alter enzyme function or stability, contributing to the HMM-HA phenotype.

Gene loss through pseudogenization has also been identified as an adaptive mechanism in this context. In the blind mole-rat, the HYAL3 gene has become a pseudogene due to frameshift mutations and premature stop codons. nih.gov This loss of function is not an isolated event; other subterranean species closely related to the blind mole-rat, such as the plateau zokor and the hoary bamboo rat, have also independently lost a functional HYAL3 gene. nih.gov This convergent gene loss across different subterranean lineages strongly suggests that the absence of HYAL3 function is adaptive for a subterranean existence. nih.govresearchgate.net

Table 2: Examples of Hyaluronidase Gene Adaptations in Subterranean Mammals

| Species | Adaptation Type | Gene(s) Affected | Consequence |

|---|---|---|---|

| Blind Mole-Rat (Spalax galili) | Altered Expression | HYAL2 | Lower expression contributes to HMM-HA accumulation. nih.gov |

| Blind Mole-Rat (Spalax galili) | Pseudogenization | HYAL3 | Loss of gene function. nih.govresearchgate.net |

| Plateau Zokor (Myospalax baileyi) | Pseudogenization | HYAL3 | Convergent loss of gene function. nih.gov |

| Hoary Bamboo Rat (Rhizomys pruinosus) | Pseudogenization | HYAL3 | Convergent loss of gene function. nih.gov |

These findings demonstrate that the evolution of the hyaluronidase gene family is not a random process but is actively shaped by natural selection in response to specific ecological challenges. The convergent evolution of mechanisms to accumulate HMM-HA through the modification of hyaluronidase activity and expression provides a compelling case of adaptation at the molecular level. nih.govresearchgate.net

Molecular Mechanisms of Hyaluronidase Action

Substrate Binding and Recognition Determinants

Specificity Towards Chondroitin (B13769445) and Dermatan Sulfates

Hyaluronidases, while named for their primary substrate, hyaluronan (HA), exhibit a broader specificity that extends to other glycosaminoglycans (GAGs), particularly chondroitin sulfate (B86663) (CS) and, to a lesser extent, dermatan sulfate (DS). glycoforum.gr.jpd-nb.info This cross-reactivity is rooted in the structural similarities between these GAGs. Both HA and CS are composed of repeating disaccharide units, with the primary difference being the hexosamine component: N-acetylglucosamine in HA and N-acetylgalactosamine in CS. glycoforum.gr.jp

Mammalian-type hyaluronidases, such as testicular hyaluronidase (B3051955), can degrade chondroitin sulfates, specifically chondroitin-4-sulfate (C4-S) and chondroitin-6-sulfate (C6-S). glycoforum.gr.jpd-nb.info Studies have shown that some hyaluronidases, like HYAL1 and the sperm-specific PH-20, can hydrolyze CS-A (primarily composed of C4-S) with an efficiency comparable to or even greater than that for HA under certain pH conditions. mdpi.comfrontiersin.orgmdpi.com For instance, at pH 4.5, sperm-specific enzyme PH-20 shows higher activity towards chondroitin than towards HA or CS-A. frontiersin.org However, the degradation of CS-C (rich in C6-S) by these enzymes is significantly slower, suggesting that the 6-O-sulfation of the N-acetylgalactosamine residue has an inhibitory effect. mdpi.com

A notable exception within the hyaluronidase family is HYAL4, which is a chondroitin sulfate-specific endoglycosidase with no activity towards hyaluronan. mdpi.comresearchgate.netfrontiersin.org This enzyme preferentially cleaves CS chains, particularly those containing highly sulfated disaccharide D units [GlcUA(2-O-sulfate)-GalNAc(6-O-sulfate)]. mdpi.comfrontiersin.orgoup.com In contrast, dermatan sulfate, an isomer of CS containing L-iduronic acid (IdoA), is generally a poor substrate for most hyaluronidases. d-nb.infooup.com The galactosaminidic linkages within sequences containing IdoA are not cleaved by enzymes like HYAL1 and SPAM1. oup.com

Bacterial hyaluronidases also demonstrate a limited ability to degrade CS and DS, though their primary substrate remains HA. glycoforum.gr.jpnih.gov

The table below summarizes the substrate specificity of various hyaluronidases towards chondroitin and dermatan sulfates.

| Enzyme/Type | Substrate(s) | Notes |

| Mammalian-type Hyaluronidases | Chondroitin Sulfate A (CS-A), Chondroitin Sulfate C (CS-C) | Activity towards CS-A can be comparable to HA. frontiersin.orgmdpi.com Activity towards CS-C is generally lower. mdpi.com |

| HYAL1 | CS-A, CS-C | Prefers CS-A over HA at pH 4.5. frontiersin.org |

| PH-20 (SPAM1) | Chondroitin, CS-A, CS-C | Shows higher activity against Chondroitin than HA and CS-A at pH 4.5. frontiersin.org |

| HYAL4 | Chondroitin Sulfate (CS) | A CS-specific endoglycosidase with no activity towards HA. mdpi.comresearchgate.net Prefers highly sulfated CS-D. frontiersin.orgoup.com |

| Bacterial Hyaluronidases | Chondroitin Sulfate (CS), Dermatan Sulfate (DS) | Degrade CS and DS to various extents, but with lower efficiency than HA. glycoforum.gr.jp |

Minimal Substrate Oligosaccharide Requirements (e.g., HA6NA)

The catalytic activity of hyaluronidases is dependent on the size of the hyaluronan oligosaccharide substrate. For mammalian-type hyaluronidases, a minimum chain length is required for effective enzymatic cleavage. It is generally accepted that the hyaluronan hexasaccharide (HA6) is the smallest substrate for bovine testicular hyaluronidase (BTH). researchgate.netoup.comnih.gov However, even this hexasaccharide is a poor substrate and is cleaved at a very low rate. nih.gov

More recent studies on recombinant human hyaluronidases have provided further insight. For both human PH-20 and Hyal-1, the minimal substrate required for degradation is the hyaluronan octasaccharide (HA8). researchgate.netoup.com These enzymes are unable to degrade the HA hexasaccharide, which suggests a lower affinity or catalytic activity towards these smaller fragments. oup.com

Research on recombinant human PH20 (hPH20) has further specified the minimal substrate as a hexasaccharide with a native, non-altered structure at the reducing end, designated as HA6NA. nih.gov This study demonstrated that hPH20 could not degrade a tetrasaccharide (HA4NA) and that HA6NA was the smallest substrate recognized and digested by the enzyme. nih.gov The degradation by hPH20 proceeds sequentially from the reducing end of the oligosaccharide chain. nih.gov

The table below outlines the minimal substrate requirements for different hyaluronidases.

| Enzyme | Minimal Substrate | Reference(s) |

| Bovine Testicular Hyaluronidase (BTH) | Hyaluronan Hexasaccharide (HA6) | researchgate.netoup.comnih.gov |

| Human PH-20 | Hyaluronan Octasaccharide (HA8) | researchgate.netoup.com |

| Human Hyal-1 | Hyaluronan Octasaccharide (HA8) | researchgate.netoup.com |

| Recombinant Human PH20 (hPH20) | Hyaluronan Hexasaccharide (HA6NA) | nih.gov |

Enzymatic Reaction Products and Oligosaccharide Generation

The end products of hyaluronidase action vary depending on the source and type of the enzyme. These differences are primarily due to their distinct catalytic mechanisms.

Tetrasaccharide and Hexasaccharide Formation

Mammalian-type hyaluronidases (EC 3.2.1.35) are endo-β-N-acetylhexosaminidases that function through hydrolysis, cleaving the β-1,4-glycosidic bonds within the hyaluronan chain. nih.govcreative-enzymes.com The primary and major end products of this degradation process are even-numbered oligosaccharides, predominantly tetrasaccharides and hexasaccharides. glycoforum.gr.jpnih.govsci-hub.se When hyaluronan octasaccharide is used as a substrate for bovine testicular hyaluronidase, increasing amounts of tetrasaccharide and hexasaccharide are produced over time. researchgate.netnih.gov Human Hyal-1 is also known to cleave hyaluronan substrates of all sizes down to tetrasaccharides. acs.org

Hyaluronidases from other sources, such as those from leeches and other parasites (EC 3.2.1.36), are endo-β-glucuronidases that also generate tetrasaccharide and hexasaccharide end-products. glycoforum.gr.jp Similarly, exhaustive treatment of hyaluronic acid with hyaluronate lyase from Streptomyces hyalurolyticus yields tetrasaccharide and hexasaccharide products. capes.gov.br

Disaccharide Production and Unsaturated Disaccharides

While the main products of mammalian hyaluronidase activity are tetramers and hexamers, trace amounts of disaccharides can also be generated. researchgate.net Mass spectrometry analysis has revealed the presence of disaccharide intermediates in reaction mixtures, although the majority of these are rapidly utilized in transglycosylation reactions rather than being released as free disaccharides. researchgate.netsci-hub.se

In stark contrast, bacterial hyaluronidases, which are classified as hyaluronate lyases (EC 4.2.2.1), operate via a β-elimination reaction. nih.govnih.govcreative-enzymes.com This mechanism introduces an unsaturated double bond between C4 and C5 of the uronic acid residue at the non-reducing end of the newly formed fragment. nih.govglycoforum.gr.jp The predominant products of this enzymatic action are unsaturated disaccharides. nih.govnih.govthieme-connect.complos.org These unsaturated disaccharides serve as a carbon and energy source for the bacteria. nih.gov

The table below contrasts the reaction products of different hyaluronidase types.

| Hyaluronidase Type | Catalytic Mechanism | Primary Reaction Products |

| Mammalian (e.g., Testicular, Hyal-1) | Hydrolysis (Endo-β-N-acetylhexosaminidase) | Saturated Tetrasaccharides and Hexasaccharides glycoforum.gr.jpnih.govsci-hub.se |

| Leech/Hookworm | Hydrolysis (Endo-β-D-glucuronidase) | Saturated Tetrasaccharides and Hexasaccharides glycoforum.gr.jp |

| Bacterial | β-Elimination (Lyase) | Unsaturated Disaccharides nih.govnih.govthieme-connect.com |

Transglycosidase Activities of Hyaluronidases

In addition to their hydrolytic function, mammalian-type hyaluronidases, such as testicular hyaluronidase, also exhibit significant transglycosidase activity. glycoforum.gr.jpsci-hub.secentrallink.jpresearchgate.net This process involves the transfer of a glycosyl group from one oligosaccharide (the donor) to another (the acceptor), resulting in the formation of larger oligosaccharides. sci-hub.senih.gov

The mechanism of transglycosylation by testicular hyaluronidase involves the liberation of a disaccharide unit, specifically GlcAβ1-3GlcNAc, from the non-reducing end of a donor hyaluronan oligosaccharide. sci-hub.se This disaccharide is then immediately transferred to the non-reducing terminal glucuronic acid residue of an acceptor oligosaccharide via a β1-4 linkage. sci-hub.se This process can lead to the elongation of hyaluronan chains; for example, a hexasaccharide substrate can be elongated to a docosaccharide under optimal conditions. sav.sk

This transglycosylation activity is a key characteristic of mammalian hyaluronidases and is intertwined with their hydrolytic action. sci-hub.se The balance between hydrolysis and transglycosylation can be influenced by factors such as pH. For bovine testicular hyaluronidase, hydrolysis is favored at acidic pH values (e.g., pH 4.0), while transglycosylation is more prevalent at neutral pH. researchgate.net

The transglycosidase activity of hyaluronidases has been shown to have the potential to create hybrid glycosaminoglycan chains in vitro by cross-linking hyaluronan with chondroitin sulfate. glycoforum.gr.jp However, whether these hybrid molecules are generated in vivo and their potential biological significance remains an area for further investigation. glycoforum.gr.jp

Structural Biology and Post Translational Modification of Hyaluronidase

Primary and Secondary Structural Elements

The primary structure of human Hyal-1 consists of 435 amino acid residues. acs.org Sequence analysis reveals significant homology with other mammalian hyaluronidases and bee venom hyaluronidase (B3051955). acs.orgnih.gov The N-terminal 325 amino acids of human Hyal-1 share a 31% sequence identity with bee venom hyaluronidase. acs.org

The secondary structure of hyaluronidase is characterized by a complex arrangement of alpha-helices and beta-sheets. The catalytic domain predominantly adopts a distorted (β/α)8 barrel fold, also known as a TIM barrel, which is a common structural motif in glycoside hydrolases. acs.orgnih.govacs.orgnih.gov This barrel structure consists of eight parallel β-strands forming a central barrel, surrounded by eight α-helices on the outer surface. In addition to the core (β/α)8 barrel, several secondary structure elements are inserted into the loops connecting the β-strands and α-helices. These include an additional α-helix (α4'), two 310 helices (η4' and η8'), and a β-hairpin (β3'-3''). acs.org

Tertiary and Quaternary Structural Conformations

The tertiary structure of human hyaluronidase-1 reveals a molecule composed of two distinct and closely associated domains: a catalytic domain and a novel, epidermal growth factor (EGF)-like domain. acs.orgacs.orgnih.gov The catalytic domain, which houses the active site, adopts the distorted (β/α)8 barrel conformation. The C-terminal EGF-like domain is characterized by a pattern of cysteine residues that is typical for domains involved in protein-protein interactions and regulatory functions. acs.orgrcsb.org This EGF-like domain is located over 30 Å away from the active site, suggesting it is not directly involved in substrate recognition. acs.org

Currently, there is no evidence to suggest that hyaluronidases form stable quaternary structures or oligomeric complexes to perform their primary enzymatic function. They are generally considered to function as monomers. The crystal structure of human Hyal-1, for instance, was determined for the monomeric form of the enzyme. rcsb.org

| Domain | Primary Structural Feature | Key Secondary Structures | Putative Function |

|---|---|---|---|

| Catalytic Domain | N-terminal region (approx. residues 1-325) | Distorted (β/α)8 barrel, additional α-helices, 310 helices, and a β-hairpin | Enzymatic hydrolysis of hyaluronan |

| EGF-like Domain | C-terminal region | Cysteine-rich, two-stranded antiparallel β-sheet, and α-helix | Protein-protein interactions, potential regulatory roles |

Identification and Role of Catalytic Site Residues

The catalytic activity of hyaluronidases relies on a substrate-assisted mechanism involving key acidic amino acid residues within the active site. nih.govresearchgate.netcore.ac.uk In human Hyal-1, site-directed mutagenesis studies have identified Aspartic Acid (Asp129) and Glutamic Acid (Glu131) as critical for catalysis. core.ac.ukelsevierpure.com These residues are highly conserved across the hyaluronidase family. nih.gov

Glu131 is proposed to act as the proton donor, facilitating the cleavage of the β1-4 glycosidic bond in the hyaluronan polymer. core.ac.ukelsevierpure.com Asp129, in concert with Tyr247, is thought to be essential for stabilizing the oxocarbonium ion-like transition state of the substrate's N-acetyl-D-glucosamine residue, which acts as the nucleophile in this substrate-assisted mechanism. researchgate.netcore.ac.ukelsevierpure.com The mutation of Glu131 to glutamine (E131Q) or Tyr247 to phenylalanine (Y247F) completely abolishes enzymatic activity. elsevierpure.com A conservative mutation of Asp129 significantly impairs catalysis. elsevierpure.com While some early literature suggested the involvement of histidine, more recent and detailed structural and mutagenesis studies point to the critical roles of aspartic acid and glutamic acid.

| Residue | Location | Proposed Role in Catalysis | Effect of Mutation |

|---|---|---|---|

| Aspartic Acid (Asp129) | Active Site Cleft | Stabilization of the catalytic nucleophile | Significantly impaired catalysis |

| Glutamic Acid (Glu131) | Active Site Cleft | Proton donor for the hydroxyl leaving group | Elimination of enzymatic activity |

| Tyrosine (Tyr247) | Active Site Cleft | Stabilization of the catalytic nucleophile | Elimination of enzymatic activity |

Post-Translational Modifications and Functional Implications

Post-translational modifications play a crucial role in the proper folding, stability, secretion, and enzymatic activity of hyaluronidases. The key modifications identified in hyaluronidases include N-glycosylation, C-mannosylation, and the formation of disulfide bonds.

Human Hyal-1 has three predicted N-glycosylation sites at asparagine residues Asn99, Asn216, and Asn350. acs.orgnih.gov Mass spectrometry has confirmed that all three of these sites are indeed N-glycosylated. nih.gov N-glycosylation is critical for the proper function of Hyal-1. nih.gov Site-directed mutagenesis studies have shown that the absence of N-glycans at any of these sites leads to decreased secretion and attenuated enzymatic activity. nih.gov The removal of N-linked glycans from sperm surface hyaluronidase PH-20 also results in a complete loss of its hyaluronidase activity. researchgate.net This suggests that the attached oligosaccharides are vital for the correct conformation and stability of the enzyme. nih.govproteopedia.org Deglycosylation of sheep testicular hyaluronidase isoforms led to a significant reduction in their hyaluronic acid-degrading activity. nih.gov

C-mannosylation is a rare type of glycosylation where a mannose sugar is attached to the indole (B1671886) C2 carbon of a tryptophan residue. Human Hyal-1 has two predicted C-mannosylation sites at Trp130 and Trp321. nih.govspandidos-publications.com Mass spectrometry studies have demonstrated that intracellular Hyal-1 is C-mannosylated at Trp130. nih.govspandidos-publications.com Interestingly, the secreted, enzymatically active form of Hyal-1 was found to be not C-mannosylated. nih.govspandidos-publications.com Computer simulations suggest that C-mannosylation at Trp130, which is adjacent to the catalytic Glu131, alters the conformation of the active site. nih.govspandidos-publications.comresearchgate.net This conformational change may negatively regulate both the secretion and the enzymatic activity of the enzyme. nih.govspandidos-publications.com This finding suggests a potential regulatory mechanism where C-mannosylation retains the enzyme in an inactive state within the cell.

Human Hyal-1 contains ten cysteine residues, which form five disulfide bonds. acs.org These covalent linkages are crucial for stabilizing the tertiary structure of the protein and ensuring its proper folding. researchgate.netmetwarebio.com Two of these disulfide bonds are located within the catalytic domain, while the remaining three are found in the EGF-like domain. acs.org The correct pairing of cysteine residues is essential, as mis-pairing can lead to misfolding, aggregation, and the production of inactive protein. researchgate.net The disulfide bonds in the EGF-like domain are particularly important for maintaining its structural integrity, which may be crucial for its potential regulatory functions, even if the catalytic domain becomes unfolded. acs.org The reduction of disulfide bonds in sperm surface PH-20 with reducing agents resulted in the loss of enzyme activity, further highlighting the importance of these bonds for maintaining the functional conformation of hyaluronidases. researchgate.net

Phosphorylation and Acetylation as Predicted Regulatory Mechanisms

Post-translational modifications (PTMs) are crucial biological processes that alter the properties of proteins, thereby regulating their activity, localization, and interaction with other molecules. Among the most widespread and studied PTMs are phosphorylation and acetylation, which function as molecular switches in a vast array of cellular pathways. khanacademy.orgnih.gov While other modifications of hyaluronidase, such as N-glycosylation, are well-documented and known to be critical for proper folding and activity, the roles of phosphorylation and acetylation in directly regulating this enzyme family are less characterized and remain largely in the predictive stage. nih.govcore.ac.uk

Phosphorylation is a reversible process mediated by enzymes called kinases, which add a phosphate group to specific amino acid residues—primarily serine (Ser), threonine (Thr), or tyrosine (Tyr). nih.gov This addition introduces a bulky, negatively charged group, which can induce significant conformational changes in a protein, leading to activation or inhibition of its enzymatic activity. khanacademy.org The process is reversed by phosphatases. Acetylation involves the addition of an acetyl group to a lysine residue, a reaction catalyzed by acetyltransferases. This modification neutralizes the positive charge of the lysine side chain, which can alter protein conformation, stability, and protein-protein interactions. scienceopen.com The scope of regulation by acetylation is now considered comparable to that of phosphorylation, with thousands of acetylated proteins identified, including many metabolic enzymes. scienceopen.com

While extensive experimental data on the specific phosphorylation or acetylation of hyaluronidases is limited, bioinformatic tools allow for the prediction of potential modification sites based on protein sequence motifs. nih.govdntb.gov.ua These computational methods scan the primary amino acid sequence for patterns that are recognized by specific kinases or acetyltransferases. nih.govnih.gov For instance, analysis of the amino acid sequence of honeybee venom hyaluronidase has identified several potential phosphorylation sites for a variety of kinases. researchgate.net

The table below details the predicted phosphorylation sites for honeybee (Apis mellifera) hyaluronidase, as identified through sequence analysis.

| Predicted Phosphorylation Site Type | Kinase Family | Potential Function |

|---|---|---|

| Casein kinase II phosphorylation site | Serine/Threonine Kinase | Regulation of protein stability and activity |

| Tyrosine kinase phosphorylation site | Tyrosine Kinase | Involvement in signaling cascades |

| Protein kinase C phosphorylation site | Serine/Threonine Kinase | Modulation of enzyme function in response to secondary messengers |

| cAMP- and cGMP-dependent protein kinase phosphorylation site | Serine/Threonine Kinase | Control of enzyme activity in response to cyclic nucleotide levels |

These predictions suggest that hyaluronidase activity could, in principle, be modulated by cellular signaling pathways. researchgate.net However, these predictions require experimental validation to confirm that these sites are indeed phosphorylated in vivo and to understand the functional consequences of such modifications on the enzyme's catalytic efficiency and biological role.

Protein Dynamics and Conformational Changes During Catalysis

The catalytic function of hyaluronidase is intrinsically linked to its dynamic structure and the conformational changes it undergoes upon substrate binding and processing. mpg.de The enzyme's ability to efficiently cleave the β(1→4) glycosidic bonds of hyaluronic acid (HA) is not a static process but rather a highly dynamic one, involving precise movements within the enzyme's active site. patsnap.comacs.org

The catalytic domain of human hyaluronidases, such as Hyal1, typically adopts a distorted (β/α)8 barrel structure, also known as a TIM barrel, which is characteristic of many glycoside hydrolases. acs.org A prominent feature of this domain is a deep cleft that serves as the substrate-binding and active site. This cleft is large enough to accommodate a hexasaccharide unit of HA, and its surface is lined with conserved amino acid residues essential for binding and catalysis. acs.org

The catalytic process deviates from the simple "lock-and-key" model. Instead, hyaluronidase catalysis is better described by the induced-fit model . jackwestin.com According to this model, the initial binding of the flexible HA polymer to the enzyme's cleft is followed by significant conformational changes in the enzyme itself. jackwestin.com These structural adjustments optimize the alignment of the substrate within the active site, creating the ideal environment for the chemical reaction to occur. Molecular dynamics (MD) simulations have become a powerful tool for studying these dynamic processes at an atomic level, providing insights into the flexibility of both the enzyme and its substrate. mpg.denih.govmdpi.com

The catalytic mechanism for human hyaluronidases is a substrate-assisted double-displacement reaction. nih.govsemanticscholar.orgunl.edu This intricate process involves several key residues and dynamic steps:

Substrate Binding : The negatively charged HA polymer is guided into the positively charged active site cleft.

Conformational Change : Upon binding, flexible loops forming the rim of the active site cleft undergo conformational changes to secure the substrate. This movement positions the scissile glycosidic bond precisely relative to the catalytic residues. nih.govcore.ac.uk

Catalysis : The reaction is facilitated by key acidic residues. In human Hyal1, Glutamate-131 (Glu131) is predicted to act as the proton donor, while Aspartate-129 (Asp129) is crucial for orienting the substrate and stabilizing the transition state. nih.govsemanticscholar.orgunl.edu Other residues, such as Tyrosine-202 (Tyr202) and Tyrosine-247 (Tyr247), also play critical roles in coordinating the substrate's N-acetyl-D-glucosamine (GlcNAc) moiety, which participates directly in the cleavage mechanism. nih.govsemanticscholar.org The acetamido group of the substrate itself acts as the nucleophile, attacking the anomeric carbon and leading to the cleavage of the glycosidic bond. nih.gov

Product Release : After cleavage, the resulting smaller HA fragments are released, and the enzyme returns to its initial conformation, ready to bind another substrate molecule.

The table below summarizes the functions of key active site residues in human hyaluronidase-1 (Hyal1) during the dynamic catalytic cycle.

| Residue (in Human Hyal1) | Role in Catalysis | Effect of Mutation |

|---|---|---|

| Aspartate-129 (Asp129) | Substrate binding and stabilization of the catalytic nucleophile. semanticscholar.orgunl.edu | Significantly impairs catalysis by increasing Km and reducing Vmax. core.ac.ukunl.edu |

| Glutamate-131 (Glu131) | Acts as the critical proton donor to the glycosidic oxygen. semanticscholar.orgunl.edu | Eliminates enzymatic activity. semanticscholar.orgunl.edu |

| Tyrosine-202 (Tyr202) | Substrate binding determinant; positions the acetamido group. nih.govcore.ac.uk | Significantly increases Km, indicating a primary role in substrate binding. core.ac.ukunl.edu |

| Tyrosine-247 (Tyr247) | Required for stabilization of the catalytic nucleophile. semanticscholar.org | Eliminates enzymatic activity. semanticscholar.org |

This dynamic interplay of substrate binding, induced conformational changes, and precise chemical action by key residues underscores the efficiency of hyaluronidase as a catalyst for hyaluronic acid degradation.

Enzymatic Kinetics and Activity Modulation of Hyaluronidase

Methodologies for Kinetic Parameter Determination

The accurate determination of hyaluronidase (B3051955) kinetic parameters, such as Michaelis-Menten constants () and maximum velocity (), relies on precise and sensitive assay methods. Various approaches have been developed, each offering distinct advantages and insights into the enzyme's catalytic behavior.

Spectrophotometric Assays (e.g., Morgan-Elson, Neocuproine)

Spectrophotometric assays are among the classical methods for measuring hyaluronidase activity. The Morgan-Elson assay is a colorimetric method that quantifies the release of N-acetylglucosamine (GlcNAc) from hyaluronic acid. However, this assay has been noted for its low sensitivity and susceptibility to interference from various compounds, including buffer components and other molecules, which can precipitate or absorb light, thus limiting its utility for precise kinetic investigations nih.govnih.gov.

In contrast, the neocuproine (B1678164) assay offers improved reliability for kinetic studies. This method also measures the release of reducing sugar ends from hyaluronic acid, but it utilizes neocuproine (a chelating agent) to form a colored complex with the liberated reducing sugars, which can be quantified spectrophotometrically. Studies using the neocuproine assay have yielded specific kinetic parameters for hyaluronidase. For instance, one study reported a of 0.46 mg/ml and a of 126 nmol l⁻¹ s⁻¹ for testicular hyaluronidase nih.govnih.gov.

Viscosimetric Approaches and Mark-Houwink Constants

Viscosimetric methods assess hyaluronidase activity by monitoring the decrease in the viscosity of a hyaluronic acid solution as it is degraded. Hyaluronic acid, being a high molecular weight polymer, significantly contributes to the solution's viscosity. Enzymatic cleavage breaks down the long HA chains into smaller fragments, leading to a measurable reduction in viscosity researchgate.netnih.govportlandpress.com.

To accurately quantify enzyme activity in absolute units (e.g., katal), viscosimetric approaches often require knowledge of Mark-Houwink constants . These constants relate the intrinsic viscosity of a polymer solution to its molecular weight and are determined by combining viscosimetric measurements with gel-permeation chromatography (GPC) analysis researchgate.netnih.govportlandpress.comportlandpress.com. By employing these parameters, researchers can establish relationships between enzyme activity and viscosity changes, allowing for the determination of kinetic parameters and the conversion of enzyme activity from international units (IU) to katal units (e.g., 250 IU corresponds to 1 nkat) researchgate.netnih.govportlandpress.com. The can also be determined using a kinetic dilution method within this framework researchgate.netnih.govportlandpress.com.

Fluorescent Hyaluronan Substrate Assays

Fluorescent assays offer enhanced sensitivity and can be adapted for both continuous and non-continuous measurements of hyaluronidase activity. A notable development in this area is the creation of fluorescently labeled hyaluronan substrates, such as FRET-HA (Fluorescence Resonance Energy Transfer - Hyaluronan) nih.govnih.gov. In this approach, HA is dual-labeled with a donor fluorophore (e.g., fluorescein (B123965) amine) and an acceptor fluorophore (e.g., rhodamine B amine). When intact, the proximity of the fluorophores leads to fluorescence quenching of the donor and/or enhancement of the acceptor due to FRET. Upon enzymatic cleavage of HA by hyaluronidase, the disruption of FRET results in a measurable change in fluorescence intensity. This method has proven reliable for quantitatively assessing hyaluronidase activity and determining kinetic parameters, with values obtained using FRET-HA showing excellent agreement with those derived from native HA nih.govnih.gov.

Other fluorescent approaches include ratiometric biosensors that utilize aggregation-induced emission (AIE) and aggregation-induced quenching (ACQ) principles, or assays based on the self-assembly of fluorescent molecules with HA acs.orgrsc.org. While some methods combining fluorescent HA with gel filtration on HPLC are sensitive, their utility for detailed kinetic analysis has been questioned mrs-j.org.

Chromatographic and Gel-Permeation Analysis

Chromatographic techniques, particularly gel-permeation chromatography (GPC) , play a dual role in hyaluronidase kinetic studies. GPC is instrumental in characterizing the molecular weight distribution of hyaluronic acid and is used to determine the Mark-Houwink constants required for viscosimetric assays researchgate.netportlandpress.comportlandpress.comnih.gov. Furthermore, GPC can be directly employed as a kinetic assay to monitor the degradation of HA by hyaluronidase. By analyzing the changes in molecular weight distribution over time, kinetic parameters can be estimated using Michaelis-Menten theory and direct linear plot methods nih.gov. This approach can also demonstrate the random nature of HA degradation by hyaluronidase at the initial stages of the reaction nih.gov.

More advanced hyphenated chromatographic techniques, such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) coupled with Capillary Zone Electrophoresis-Electrospray Ionization Time-of-Flight Mass Spectrometry (CZE-ESI-TOF-MS), provide sophisticated means to characterize hyaluronidases. These methods allow for the determination of product spectra, minimal substrates, and precise kinetic parameters like and uni-regensburg.de. For example, one study reported values of 923 ± 106 µM and of 3.68 ± 0.20 nmol/min using such techniques uni-regensburg.de.

MRI Contrast Agent-Based Kinetic Analysis

Magnetic Resonance Imaging (MRI) contrast agents have been engineered as substrate analogs for hyaluronidase, enabling in vivo and in vitro kinetic analysis. A novel contrast material, HA-GdDTPA-beads , was designed such that its relaxivity (a measure of its contrast-enhancing ability) changes upon enzymatic degradation by hyaluronidase nih.govnih.govamanote.com. This degradation alters the accessibility of Gadolinium (Gd) to water molecules.

Kinetic analysis using these agents typically involves monitoring the time-dependent changes in MRI relaxation rates (e.g., R₂). Studies have shown that the degradation of HA-GdDTPA-beads by hyaluronidase follows first-order kinetics nih.govnih.gov. The temperature dependence of hyaluronidase activity has also been investigated using this method, revealing a bell-shaped temperature profile with peak activity observed around 25 °C within a range of 7-36 °C nih.govnih.gov. This approach offers a non-invasive means for quantitative dynamic analysis of hyaluronidase activity.

Steady-State Kinetics and Michaelis-Menten Parameters (, )

The Michaelis-Menten model is fundamental to understanding enzyme kinetics, describing the relationship between reaction rate and substrate concentration. The key parameters, (Michaelis constant) and (maximum velocity), provide insights into an enzyme's affinity for its substrate and its catalytic capacity, respectively.

The determination of these parameters for hyaluronidase is complicated by the polymeric nature of its substrate, hyaluronic acid, and the potential for transglycosylation reactions alongside hydrolysis oup.comoup.comresearchgate.net. Nevertheless, various studies have reported these values using the methodologies described above:

Spectrophotometric (Neocuproine Assay): = 0.46 mg/ml, = 126 nmol l⁻¹ s⁻¹ nih.govnih.gov.

Fluorescent (FRET-HA Assay): Reported values for bovine testes hyaluronidase are in excellent agreement with literature values obtained using native HA, indicating the reliability of the fluorescent substrate nih.govnih.gov.

Chromatographic (HPLC): For bovine testicular hyaluronidase, values for hyaluronic acid oligomers decreased from 2.06 to 1.09 mM as substrate size increased, while remained relatively constant. The for native hyaluronic acid was also determined nih.gov.

Chromatographic (HPAEC-PAD/CZE-ESI-TOF-MS): = 923 ± 106 µM, = 3.68 ± 0.20 nmol/min uni-regensburg.de.

The validity of Michaelis-Menten kinetics relies on assumptions, such as the steady-state assumption, which posits that the concentration of the enzyme-substrate complex remains constant after an initial transient phase. Accurate estimation of and requires careful experimental design and appropriate data analysis, considering factors like substrate concentration relative to enzyme concentration and the total reaction time ox.ac.ukbiorxiv.orgnih.gov.

Endogenous and Exogenous Modulators of Hyaluronidase Activity

Endogenous Inhibitor Levels in Biological States

The enzymatic activity of hyaluronidase is not solely determined by its expression levels but is also significantly modulated by the presence of endogenous inhibitors. These naturally occurring molecules play a critical role in maintaining the homeostasis of hyaluronic acid (HA) and its associated extracellular matrix (ECM) functions. Changes in the levels of these endogenous inhibitors are observed across various physiological and pathological biological states, influencing hyaluronidase activity and, consequently, tissue dynamics and disease progression.

Acute-Phase Responses: A notable instance where endogenous hyaluronidase inhibitor levels are altered is during acute-phase responses, such as those occurring in sepsis, burns, and shock nih.gov. In these critical conditions, there is an observed increase in endogenous hyaluronidase inhibitor concentrations in the plasma nih.govwikipedia.org. This elevation is believed to be a protective mechanism aimed at preventing circulatory collapse. By inhibiting hyaluronidase activity, the turnover rate of hyaluronic acid is reduced, which may help maintain the integrity of the vascular glycocalyx and prevent excessive tissue permeability nih.govwikipedia.org. Specifically in septic shock, studies indicate a decrease in plasma hyaluronidase activity that correlates with an increase in endogenous hyaluronidase inhibition wikipedia.org.

Cancer and Inflammation: While hyaluronidase itself is frequently implicated in the progression of cancer and inflammatory diseases due to its role in ECM degradation, the specific dynamics of endogenous inhibitor levels in these states are complex and still under extensive investigation probiologists.comnih.govmdpi.com. In many cancers, hyaluronidase activity is upregulated, contributing to tumor growth, invasion, and metastasis by generating pro-inflammatory and pro-angiogenic HA fragments nih.govmdpi.com. Conversely, hyaluronidase inhibitors are being explored as potential therapeutic agents to counteract these effects nih.govgoogle.comaacrjournals.orgresearchgate.net. For example, elevated levels of HYAL1, a specific hyaluronidase isoform, have been associated with bladder and prostate cancer progression and serve as a prognostic indicator google.com. Similarly, increased hyaluronidase activity has been correlated with metastasis in ovarian cancer aacrjournals.org. In inflammatory conditions, hyaluronidase activity contributes to tissue damage and inflammation by degrading HA, and hyaluronidase inhibitors are recognized for their anti-inflammatory properties probiologists.comdtu.dktandfonline.com. However, detailed quantitative data on the specific endogenous inhibitor levels in various cancer subtypes or distinct inflammatory conditions remain an active area of research.

Data Table: Endogenous Hyaluronidase Inhibitor Levels in Biological States

| Biological State / Condition | Observed Endogenous Inhibitor Level | Implied Effect on Hyaluronidase Activity | Primary Role/Consequence | Key Supporting Findings |

| Acute-Phase Responses | Increased | Decreased | Prevents circulatory collapse by reducing hyaluronic acid turnover; maintains glycocalyx integrity. | nih.gov |

| Burns | Increased | Decreased | Protective mechanism during severe tissue injury. | nih.gov |

| Septicemia | Increased | Decreased | Supports systemic defense and stability during infection. | nih.gov |

| Septic Shock | Increased | Decreased | Correlates with reduced plasma hyaluronidase activity, suggesting a regulatory role. | wikipedia.org |

| Shock | Increased | Decreased | General physiological response to critical illness to manage tissue integrity. | nih.gov |

Role of Hyaluronidase in Extracellular Matrix Homeostasis and Remodeling

Hyaluronan Turnover and Degradation Pathways

The continuous synthesis and degradation of hyaluronan (HA), a major glycosaminoglycan in the ECM, is a dynamic process crucial for tissue homeostasis. Hyaluronidases are the primary enzymes responsible for the catabolism of HA. nih.gov In humans, the genome contains six hyaluronidase-like genes, with HYAL1 and HYAL2 being the most significant for HA degradation in somatic tissues. mdpi.com

The degradation process is a multi-step pathway involving different hyaluronidases and cellular compartments. High-molecular-weight HA is first cleaved into smaller fragments by HYAL2, which is anchored to the cell surface. mdpi.com These intermediate-sized fragments are then internalized into the cell and further broken down into smaller oligosaccharides by HYAL1 within lysosomes. mdpi.comnih.gov Other proteins, such as transmembrane protein 2 (TMEM2) and cell migration-inducing and hyaluronan-binding protein (CEMIP), also participate in the degradation of extracellular HA. mdpi.com This tightly regulated turnover is essential for maintaining the structural integrity and function of the ECM.

The balance between HA synthesis and degradation is critical. Disruption of this equilibrium can lead to the accumulation of HA fragments of varying sizes, which can have different biological effects. For instance, high-molecular-weight HA is generally associated with tissue integrity and has anti-inflammatory properties, while low-molecular-weight fragments can be pro-inflammatory. mdpi.comnih.gov

Key Proteins in Hyaluronan Degradation:

| Protein | Location | Function | Optimal pH |

| HYAL1 | Lysosomes | Degrades HA into small oligosaccharides (tetrasaccharides). mdpi.com | Acidic (e.g., 3.5) mdpi.com |

| HYAL2 | Cell Surface & Lysosomes | Cleaves high-molecular-weight HA into intermediate-sized fragments (~20 kDa). mdpi.com | Acidic (<4.0) mdpi.com |

| TMEM2 | Plasma Membrane | Degrades extracellular high-molecular-weight HA into ~5 kDa fragments. mdpi.com | Neutral (6.0-7.0) mdpi.com |

| CEMIP | - | Involved in HA binding and depolymerization via endocytosis. mdpi.com | - |

Interplay with Other Extracellular Matrix Components

By breaking down the hyaluronan backbone, hyaluronidase (B3051955) disrupts the structural integrity of the ECM. This enzymatic action can release other ECM molecules that are anchored to hyaluronan, thereby modulating cell-ECM interactions and downstream signaling pathways. nih.gov For example, the degradation of hyaluronan can alter the organization of collagen fibers and the distribution of proteoglycans, leading to changes in the biomechanical properties of the tissue.

Furthermore, the degradation products of hyaluronan, known as matricryptins, are bioactive fragments that can regulate various physiological and pathological processes. nih.gov These fragments can interact with cell surface receptors, influencing cell behavior and communication within the tissue microenvironment.

Influence on Tissue Permeability and Fluid Dynamics

One of the most well-documented effects of hyaluronidase is its ability to increase tissue permeability. proteopedia.org By degrading hyaluronan, a key component responsible for the gel-like consistency of the ECM, hyaluronidase reduces the viscosity of the interstitial fluid and loosens the ECM structure. nih.govnih.gov This "spreading effect" facilitates the diffusion of substances through the tissue. nih.govdocteur-benhamou.comresearchgate.net

This property has been utilized in medicine to enhance the dispersion and absorption of injected drugs and fluids. mdpi.comnih.gov The increased permeability allows for more rapid and uniform distribution of therapeutic agents to their target sites. researchgate.net

The enzymatic action of hyaluronidase also plays a role in regulating interstitial fluid pressure. The dense network of hyaluronan in the ECM can impede the flow of interstitial fluid. By breaking down this barrier, hyaluronidase can improve fluid drainage and reduce edema in certain conditions.

Modulation of Extracellular Matrix Viscosity

The viscosity of the extracellular matrix is largely determined by the concentration and molecular weight of hyaluronan. f1000research.com High molecular weight hyaluronan forms a viscous solution that contributes to the lubricating and shock-absorbing properties of tissues. f1000research.com

Hyaluronidase directly modulates this viscosity by breaking down the long chains of hyaluronan into smaller fragments. f1000research.com This reduction in molecular weight leads to a decrease in the viscosity of the ECM fluid. nih.govf1000research.com This change in viscosity can have significant physiological consequences, affecting processes such as cell migration and the transport of nutrients and signaling molecules through the tissue. nih.govf1000research.com

For example, in connective tissues, the viscosity of the ECM is crucial for the proper gliding of fascial layers. f1000research.com A decrease in viscosity due to hyaluronidase activity can facilitate easier movement between these layers. f1000research.com

Hyaluronidase Activity in Neural Extracellular Matrix and Perineuronal Nets

The extracellular matrix in the central nervous system, known as the neural ECM, plays a crucial role in regulating synaptic plasticity and neuronal function. A specialized, condensed form of the ECM called perineuronal nets (PNNs) surrounds the cell bodies and proximal dendrites of certain neurons, particularly inhibitory interneurons. nih.govnih.govresearchgate.net PNNs are composed of a backbone of hyaluronan, to which chondroitin (B13769445) sulfate (B86663) proteoglycans, link proteins, and tenascins are attached. nih.govnih.govresearchgate.net

Hyaluronidase can enzymatically degrade the hyaluronan backbone of PNNs. nih.gov This disruption of PNN structure has been shown to have profound effects on neuronal activity and plasticity. nih.gov The removal of PNNs can reopen critical periods of brain development and enhance synaptic plasticity in the adult brain. cuni.cz

Research has shown that the application of hyaluronidase to cultured neurons or brain slices leads to the attenuation of the ECM. researchgate.net This enzymatic removal of the ECM can trigger immediate physiological responses in neurons, including membrane depolarization and calcium influx. nih.govfrontiersin.orgnih.gov

Long-Term Synaptic Plasticity and Extracellular Matrix Remodeling

The remodeling of the neural extracellular matrix by hyaluronidase has significant implications for long-term synaptic plasticity, the cellular basis of learning and memory. nih.gov By altering the structure of the ECM and PNNs, hyaluronidase can modulate the stability of synapses and the ability of neurons to undergo plastic changes. nih.gov

Studies have demonstrated that the enzymatic removal of the ECM with hyaluronidase can enhance long-term potentiation (LTP), a form of synaptic plasticity, at certain synapses. nih.govfrontiersin.orgnih.gov This effect is thought to be mediated by an increase in the activation of NMDA receptors, which are critical for the induction of LTP. nih.govfrontiersin.orgnih.gov

The degradation of the ECM by hyaluronidase can also influence the number and strength of synapses. nih.gov For instance, some studies have reported a decrease in the number of inhibitory synapses following ECM removal. nih.gov These findings suggest that the integrity of the neural ECM is crucial for maintaining the balance between synaptic excitation and inhibition, and that its remodeling by hyaluronidase can shift this balance to favor plasticity.

Advanced Methodologies in Hyaluronidase Research

Recombinant Protein Expression Systems (e.g., Pichia pastoris, HEK293)

The production of recombinant hyaluronidase (B3051955) in various expression systems has been crucial for obtaining sufficient quantities of the enzyme for detailed characterization. Systems like the methylotrophic yeast Pichia pastoris and Human Embryonic Kidney 293 (HEK293) cells are frequently employed.

Pichia pastoris offers several advantages for producing eukaryotic proteins, including the ability to perform post-translational modifications such as disulfide bond formation and glycosylation, which are often vital for the proper folding and activity of the enzyme. nih.gov This system has been successfully used to express functional recombinant human PH20 (rHuPH20), yielding a highly glycosylated protein with a molecular mass ranging from 100-300 kDa. nih.gov Researchers have also utilized P. pastoris to express hyaluronidase from other species, such as the wasp Vespa tropica and the fungus Talaromyces stipitatus, demonstrating its versatility. nih.govresearchgate.net To enhance the secretion and yield of recombinant hyaluronidase in P. pastoris, strategies such as fusing a signal peptide sequence to the N-terminus of the gene have been explored. google.com

HEK293 cells, being a human cell line, are particularly useful for producing recombinant human hyaluronidases with glycosylation patterns that closely mimic the native enzyme. This is important as glycosylation can significantly impact the enzyme's stability and activity.

Other expression systems have also been explored. For instance, a novel recombinant hyaluronidase from Streptococcus zooepidemicus (rHyal-sk) was successfully expressed and purified from Escherichia coli. nih.gov While E. coli systems are generally simpler and more cost-effective, they lack the machinery for eukaryotic post-translational modifications, which can sometimes result in the formation of inactive inclusion bodies. nih.gov

Table 1: Comparison of Recombinant Hyaluronidase Expression Systems

| Expression System | Advantages | Disadvantages | Examples of Expressed Hyaluronidases |

|---|---|---|---|

| Pichia pastoris | High expression levels, capable of post-translational modifications (glycosylation, disulfide bonds), scalable fermentation | Hyper-glycosylation may differ from native protein | Human PH20, Vespa tropica hyaluronidase, Talaromyces stipitatus hyaluronidase |

| HEK293 Cells | Human-like post-translational modifications, proper protein folding | Lower yields compared to yeast, more complex and expensive culture conditions | Human Hyaluronidase-1 (HYAL1) |

| Escherichia coli | Rapid growth, high yields, low cost, simple genetics | Lacks machinery for eukaryotic post-translational modifications, potential for inclusion body formation | Streptococcus zooepidemicus hyaluronidase (rHyal-sk) |

Site-Directed Mutagenesis for Structure-Function Elucidation

Studies on human Hyaluronidase-1 (HYAL1) have utilized this technique to identify critical residues for its enzymatic function. nih.govnih.gov For example, mutagenesis of Glu131 and Tyr247 to Gln and Phe, respectively, resulted in a complete loss of enzymatic activity. nih.govnih.gov Conservative mutations of other active site residues, such as Asp129 and Tyr202, led to significant impairments in catalysis, highlighting their roles in substrate binding and stabilization of the catalytic nucleophile. nih.govnih.gov

Furthermore, site-directed mutagenesis has been instrumental in understanding the importance of post-translational modifications, such as N-glycosylation. By mutating the asparagine residues at potential N-glycosylation sites (Asn99, Asn216, and Asn350) in HYAL1, it was demonstrated that glycosylation is crucial for both the secretion and enzymatic activity of the protein. nih.gov Specifically, the glycosylation at Asn350 was identified as a requisite modification for HYAL1 activity. nih.govnih.gov

In another study, a variant of HYAL1 was created by replacing a 13-amino acid loop with a shorter tetrapeptide sequence. researchgate.net This modification resulted in an enzyme with an extended binding cleft that exhibited activity at a higher pH than the wild-type enzyme, demonstrating that regions distant from the active site can significantly influence substrate binding and catalysis. researchgate.net